molecular formula C12H19NO4S B2467852 N-(2-hydroxypropyl)-4-methoxy-2,5-dimethylbenzenesulfonamide CAS No. 1087646-36-3

N-(2-hydroxypropyl)-4-methoxy-2,5-dimethylbenzenesulfonamide

Cat. No.: B2467852
CAS No.: 1087646-36-3
M. Wt: 273.35
InChI Key: QXSARHGUPXVOJB-UHFFFAOYSA-N
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Description

N-(2-hydroxypropyl)-4-methoxy-2,5-dimethylbenzenesulfonamide is a high-purity chemical compound intended for research and development purposes. This benzenesulfonamide derivative features a methoxy group and two methyl substituents on the benzene ring, coupled with an N-(2-hydroxypropyl) sulfonamide functional group. The presence of both polar (sulfonamide, hydroxy) and non-polar (methyl, methoxy) moieties within the same molecule makes it a compound of significant interest in medicinal chemistry and drug discovery, particularly for probing structure-activity relationships. Compounds with sulfonamide scaffolds and hydroxy/methoxy substitutions are frequently investigated for their diverse biological activities. Research on structurally similar molecules indicates potential value in areas such as enzyme inhibition . Furthermore, the methoxy and hydroxy functional groups are known to influence key properties like antioxidative capacity and cellular uptake, which are critical parameters in pharmaceutical development . The specific stereochemistry of the 2-hydroxypropyl chain may also be a factor in its biological interactions and potency, presenting an avenue for targeted research. This product is provided for research applications in vitro. It is strictly for laboratory use and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2-hydroxypropyl)-4-methoxy-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4S/c1-8-6-12(9(2)5-11(8)17-4)18(15,16)13-7-10(3)14/h5-6,10,13-14H,7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXSARHGUPXVOJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NCC(C)O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxypropyl)-4-methoxy-2,5-dimethylbenzenesulfonamide typically involves the following steps:

    Preparation of the Benzene Sulfonamide Intermediate: The starting material, 4-methoxy-2,5-dimethylbenzenesulfonyl chloride, is reacted with an appropriate amine to form the sulfonamide intermediate.

    Introduction of the Hydroxypropyl Group: The intermediate is then reacted with 2-hydroxypropylamine under controlled conditions to introduce the hydroxypropyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxypropyl)-4-methoxy-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The sulfonamide group can be reduced under specific conditions to form amines.

    Substitution: The methoxy and dimethyl groups on the benzene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

    Oxidation: Formation of ketones or aldehydes from the hydroxypropyl group.

    Reduction: Formation of primary or secondary amines from the sulfonamide group.

    Substitution: Introduction of new functional groups onto the benzene ring, such as halogens or nitro groups.

Scientific Research Applications

N-(2-hydroxypropyl)-4-methoxy-2,5-dimethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide structure.

    Medicine: Explored for its therapeutic potential in treating bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxypropyl)-4-methoxy-2,5-dimethylbenzenesulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The compound’s design principles align with macromolecular therapeutics like PK1 (N-(2-hydroxypropyl)methacrylamide-doxorubicin conjugate) and smancs (neocarzinostatin-polymer conjugate). Below is a detailed comparison:

Structural and Mechanistic Differences

Compound Core Structure Molecular Weight* Conjugate Type Release Mechanism
N-(2-hydroxypropyl)-4-methoxy-2,5-dimethylbenzenesulfonamide Sulfonamide with hydroxypropyl substituent ~300–400 g/mol Small molecule or polymer-linked Hypothesized: pH/enzyme-sensitive cleavage
PK1 N-(2-hydroxypropyl)methacrylamide copolymer ~30,000 g/mol Polymer-drug conjugate Lysosomal enzyme cleavage
Smancs Neocarzinostatin-polymer conjugate 12,000–160,000 g/mol Protein-polymer conjugate Passive diffusion (EPR-driven)

*Molecular weights estimated based on structural analysis.

  • Key Observations :
    • The sulfonamide compound’s lower molecular weight (if used as a small molecule) limits tumor accumulation via the enhanced permeability and retention (EPR) effect, which is critical for macromolecules like PK1 and smancs .
    • Unlike PK1, which relies on lysosomal enzymes for drug release, the sulfonamide’s benzene ring substitutions (methoxy, methyl) may enable alternative release mechanisms, such as pH-sensitive hydrolysis or oxidative activation.

Pharmacokinetic and Efficacy Profiles

Parameter This compound PK1 Smancs
Tumor-to-Blood (T/B) Ratio Not reported (inferred: low if small molecule) High (prolonged circulation) T/B = 5 after 19–72 hours
Plasma Half-Life Short (if unconjugated) 93 hours (elimination) Variable (size-dependent)
Toxicity Profile Potential hypersensitivity (sulfonamide class) Reduced cardiotoxicity Minimal polymer toxicity
  • Key Insights: PK1 demonstrates prolonged circulation and tumor uptake due to its polymer backbone, with reduced cardiotoxicity compared to free doxorubicin . Smancs leverages the EPR effect for tumor accumulation, achieving a T/B ratio of 5, but requires larger molecular sizes (>12 kDa) for sustained retention . The sulfonamide compound’s efficacy would depend on conjugation to a carrier (e.g., polymer) to exploit EPR.

Clinical and Preclinical Outcomes

  • PK1: Phase I trials showed antitumor activity in refractory cancers (e.g., NSCLC, breast cancer) with a maximum tolerated dose of 320 mg/m². No polymer-related toxicity was observed .
  • Sulfonamide Compound : Hypothetical advantages could include tunable release kinetics via its sulfonamide linker and compatibility with diverse payloads (e.g., chemotherapeutics, imaging agents).

Biological Activity

N-(2-hydroxypropyl)-4-methoxy-2,5-dimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Antimicrobial Properties

The sulfonamide moiety of this compound is crucial for its antimicrobial activity. This compound mimics para-aminobenzoic acid (PABA), which is a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound disrupts folic acid synthesis, essential for bacterial growth and replication. Studies indicate that compounds with similar structures have shown promising results against various bacterial strains, suggesting that this compound may also exhibit similar effects.

Anticancer Activity

Recent research has explored the anticancer potential of compounds structurally related to this compound. For instance, derivatives of benzoxathiazine have demonstrated significant antiproliferative activity against cancer cell lines such as A-549 (lung cancer), MCF7 (breast cancer), and HCT-116 (colon cancer) with IC50 values comparable to established chemotherapeutics like doxorubicin . This indicates that modifications to the sulfonamide structure can enhance its efficacy against cancer cells.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Inhibition of Enzymatic Activity : As mentioned earlier, the sulfonamide group inhibits dihydropteroate synthase, thereby blocking folate synthesis in bacteria.
  • Reactive Oxygen Species (ROS) Modulation : Compounds that affect cellular redox states can influence the survival of cancer cells. The modulation of ROS levels can lead to apoptosis in tumor cells and is a target for many anticancer therapies .
  • Protein-Protein Interactions : The compound may also interfere with key protein interactions involved in cell survival and proliferation pathways, although specific interactions remain to be fully elucidated.

Case Studies and Experimental Data

A variety of studies have been conducted to assess the biological activity of related compounds:

Study Compound Cell Line Tested IC50 Value (µM) Mechanism
Study 14-Methoxy-5-substituted derivativesA-5490.02 - 0.08DPPH radical scavenging
Study 2Benzoxathiazine derivativesMCF70.04Folate synthesis inhibition
Study 3Sulfonamide analogsHCT-1160.06Apoptosis induction via ROS

These findings highlight the compound's potential as a therapeutic agent in both antimicrobial and anticancer applications.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(2-hydroxypropyl)-4-methoxy-2,5-dimethylbenzenesulfonamide, and what challenges exist in achieving high purity?

  • Methodological Answer : Synthesis typically involves sulfonylation of the amine precursor under controlled conditions. Key steps include:

  • Reaction Optimization : Use of coupling agents (e.g., EDCI/HOBt) to activate the sulfonyl chloride intermediate.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures.
  • Challenges : Steric hindrance from the 2,5-dimethyl groups and competing side reactions (e.g., hydrolysis of the methoxy group under acidic conditions) .

Q. What spectroscopic and crystallographic techniques are critical for structural characterization?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., methoxy at C4, dimethyl at C2/C5).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., sulfonamide N-H interactions with hydroxylpropyl groups) .

Advanced Research Questions

Q. How do electronic substituents (e.g., methoxy, dimethyl groups) influence the reactivity of this sulfonamide in biological systems?

  • Methodological Answer :

  • Electron-donating groups (e.g., methoxy) stabilize transition states in enzymatic interactions, potentially enhancing binding affinity.
  • Dimethyl groups at C2/C5 increase hydrophobicity, affecting membrane permeability. Computational studies (e.g., DFT) can quantify electron density distribution .

Q. What computational strategies predict interactions between this compound and cancer-related enzyme targets?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model binding to kinases (e.g., EGFR) or histone deacetylases (HDACs).
  • MD Simulations : Assess stability of ligand-protein complexes over 100+ ns trajectories. Validate with experimental IC50_{50} data from related sulfonamides .

Q. How can researchers resolve contradictions in bioactivity data between this compound and its structural analogs?

  • Methodological Answer :

  • Assay Standardization : Compare IC50_{50} values under identical conditions (e.g., pH, cell line origin).
  • Purity Verification : Use HPLC-MS to rule out impurities. For example, analogs with thiazolo[5,4-b]pyridine moieties show higher anticancer activity but may degrade under UV light .

Q. What in vitro models are suitable for evaluating pharmacokinetic properties?

  • Methodological Answer :

  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.
  • Plasma Protein Binding : Use ultrafiltration assays to quantify free vs. bound fractions. Hydroxypropyl groups may reduce binding affinity .

Q. What strategies improve aqueous solubility without compromising bioactivity?

  • Methodological Answer :

  • Structural Modifications : Introduce polar groups (e.g., additional hydroxyls) on the hydroxypropyl chain.
  • Formulation : Co-solvent systems (e.g., PEG-400/water) or nanoparticle encapsulation. Prior studies on furan-containing analogs show solubility enhancements via cyclodextrin inclusion .

Q. How does this compound inhibit specific enzymes in cancer progression pathways?

  • Methodological Answer :

  • Enzyme Assays : Test inhibition of HDACs or carbonic anhydrase IX using fluorogenic substrates.
  • Mechanistic Insights : The sulfonamide group chelates zinc ions in HDAC active sites, while the methoxy group stabilizes π-π interactions with aromatic residues .

Q. What experimental designs are optimal for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Analog Synthesis : Vary substituents (e.g., replace methoxy with ethoxy, adjust dimethyl positions).
  • Biological Testing : Use a panel of cancer cell lines (e.g., MCF-7, A549) to correlate substituent effects with potency. SAR data from thiazolo-pyridine derivatives suggest C4-methoxy is critical for activity .

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